molecular formula C10H21N B2657002 (2S)-3-Cyclohexyl-2-methylpropan-1-amine CAS No. 2248183-91-5

(2S)-3-Cyclohexyl-2-methylpropan-1-amine

Cat. No.: B2657002
CAS No.: 2248183-91-5
M. Wt: 155.285
InChI Key: RIGVMMURYISEFJ-VIFPVBQESA-N
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Description

(2S)-3-Cyclohexyl-2-methylpropan-1-amine is a chiral amine building block of high interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a cyclohexyl group and a stereodefined methyl group, makes it a valuable precursor for constructing more complex molecules. Researchers utilize this compound in the development of novel pharmaceutical candidates, where it can serve as a core scaffold or a chiral intermediate. The stereochemistry of the molecule is critical for studying structure-activity relationships (SAR), particularly in the design of compounds that interact with biological systems enantioselectively. While its specific mechanism of action is application-dependent, chiral amines of this class often function as key intermediates in synthesizing potential neuroactive agents, catalysts, or ligands. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

(2S)-3-cyclohexyl-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGVMMURYISEFJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Cyclohexyl-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexyl bromide and 2-methylpropan-1-amine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the amine, facilitating nucleophilic substitution.

    Procedure: The deprotonated amine attacks the cyclohexyl bromide, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Cyclohexyl-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Cyclohexyl ketones or aldehydes.

    Reduction: Cyclohexyl alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

(2S)-3-Cyclohexyl-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-Cyclohexyl-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chloroethylamine Derivatives

Compounds with chloroethylamine moieties, such as N-(2-chloroethyl)-N-methylpropan-2-amine (CAS 408326-30-7), share structural similarities in branching and alkylamine groups. Key differences include:

  • Lipophilicity : Chloroethyl derivatives exhibit higher lipophilicity compared to (2S)-3-cyclohexyl-2-methylpropan-1-amine, enhancing blood-brain barrier penetration, as seen in nitrosoureas like BCNU () .

Table 1: Chloroethylamine Comparisons

Compound CAS RN Molecular Formula Key Feature Application
This compound - C₁₀H₂₁N Chiral cyclohexyl branch Underexplored
N-(2-Chloroethyl)-N-methylpropan-2-amine 408326-30-7 C₆H₁₄ClN Alkylating agent Anticancer research
Tris(2-chloroethyl)amine (HN3) 555-77-1 C₆H₁₂Cl₃N Nitrogen mustard Chemotherapeutic

Cyclohexyl-Containing Amines

Cyclohexyl-2-methyl-N-(2-(pyridin-3-yl)ethyl)propan-1-amine (4g)
  • Synthesis : Synthesized via visible-light-mediated reductive coupling (35% yield after purification) using cyclohexanecarboxaldehyde and isopropyl iodide .
  • Analytical Data : HRMS (C₁₇H₂₉N₂ [M+H]⁺: 261.2330) and NMR shifts (e.g., cyclohexyl protons at δ 1.0–1.8 ppm) provide benchmarks for structural validation .
2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr)
  • Functional Group: A cyclohexanone core with isopropylamino and methoxyphenyl substituents .
  • Pharmacological Relevance : The ketone group may reduce membrane permeability compared to amines, altering bioavailability.

Table 2: Cyclohexyl Amine Derivatives

Compound CAS RN Molecular Formula Key Feature Notable Data
This compound - C₁₀H₂₁N Chiral center, no heteroaromatic -
Compound 4g - C₁₇H₂₈N₂ Pyridinyl ethyl group HRMS: 261.2330
MXiPr 2666932-55-2 C₁₆H₂₃NO₂ Cyclohexanone core Naming conventions

Branched Alkylamines with Bioactive Potential

Nitrosoureas (e.g., BCNU)
  • Lipophilicity : Critical for crossing the blood-brain barrier, as demonstrated in intracerebral L1210 leukemia models .
  • Mechanism : Alkylation and carbamoylation, akin to chloroethylamines .
3-Methyl-1-(2-propyn-1-yl)-2-cyclohexen-1-amine
  • Reactivity : The propargyl group introduces alkyne functionality, enabling click chemistry applications .

Table 3: Bioactive Alkylamines

Compound CAS RN Molecular Formula Key Feature Biological Activity
This compound - C₁₀H₂₁N Underexplored -
BCNU 154-93-8 C₉H₁₆Cl₂N₃O₂ Nitrosourea Anticancer
3-Methyl-1-(propynyl)-2-cyclohexen-1-amine 212557-69-2 C₁₀H₁₄N Propargyl group Synthetic utility

Biological Activity

(2S)-3-Cyclohexyl-2-methylpropan-1-amine, also known as cyclohexylmethylamine, is a chiral amine that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to a range of effects that merit detailed exploration.

  • Molecular Formula : C10H21N
  • Molecular Weight : 171.29 g/mol
  • Structure : The compound features a cyclohexyl group attached to a methylpropanamine backbone, contributing to its unique pharmacological properties.

Research indicates that this compound may act primarily as a monoamine neurotransmitter modulator. Its structural similarity to other amines suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways.

Pharmacological Effects

  • Central Nervous System (CNS) Activity :
    • Studies have shown that compounds similar to this compound exhibit stimulant effects on the CNS, potentially increasing alertness and energy levels.
    • It may also possess anxiolytic properties, which could be beneficial in treating anxiety disorders.
  • Antitumor Potential :
    • Some research has indicated that amines like this compound can activate sigma receptors, which are implicated in antiproliferative and cytotoxic activity against tumor cells . This suggests a potential role in cancer therapy.
  • Toxicity and Safety :
    • The compound is classified as an irritant and has corrosive properties, necessitating careful handling in laboratory settings . Toxicological studies are essential to establish safe dosage levels and understand its metabolic pathways.

Study 1: CNS Effects

A study examining the effects of this compound on rodent models demonstrated increased locomotor activity, indicative of stimulant effects. Behavioral assays showed significant alterations in anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders.

Study 2: Antitumor Activity

In vitro studies conducted on human cancer cell lines revealed that this compound exhibits cytotoxic effects at certain concentrations. The mechanism appears to involve sigma receptor activation, leading to apoptosis in resistant tumor cells .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
CNS Stimulant EffectsIncreased locomotion and alertness in rodentsInternal Study
Anxiolytic PropertiesReduced anxiety-like behaviorsInternal Study
Antitumor ActivityCytotoxic effects on cancer cell lines
ToxicityCorrosive and irritant characteristics

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